molecular formula C13H12ClNO4S2 B7636359 Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate

Cat. No. B7636359
M. Wt: 345.8 g/mol
InChI Key: AAFMYPFEKOXWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is not fully understood, but studies suggest that it may work by inhibiting the activity of specific enzymes or proteins involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate can have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate. One direction is to further explore its potential as an anti-inflammatory and anti-cancer agent, including investigating its efficacy in animal models and clinical trials. Another direction is to explore its potential applications in material science, including its use as a building block for the synthesis of novel materials. Additionally, further studies on the mechanism of action of this compound may provide insights into its potential applications in various fields.
In conclusion, Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments, although its low solubility in water can be a limitation. Further research on this compound may lead to the development of novel therapies for various diseases and the synthesis of new materials with unique properties.

Synthesis Methods

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate can be synthesized using various methods, including the reaction of 3-methylthiophene-2-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has also shown potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-7-11(20-12(8)13(16)19-2)15-21(17,18)10-5-3-9(14)4-6-10/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFMYPFEKOXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate

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